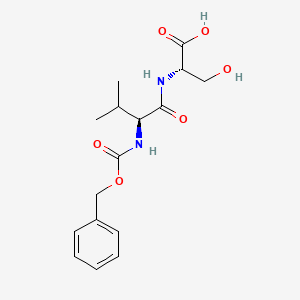
Z-Val-ser-OH
Übersicht
Beschreibung
Z-Val-ser-OH is a biochemical used for proteomics research . It has a molecular formula of C16H22N2O6 and a molecular weight of 338.36 g/mol .
Molecular Structure Analysis
Z-Val-ser-OH has a molecular formula of C16H22N2O6 and a molecular weight of 338.36 g/mol . The IUPAC name for Z-Val-ser-OH is (2S)-3-hydroxy-2-[[ (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid .
Physical And Chemical Properties Analysis
Z-Val-ser-OH has a molecular weight of 338.36 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 9 . The exact mass is 338.14778643 g/mol and the monoisotopic mass is 338.14778643 g/mol . The topological polar surface area is 125 Ų .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
Z-Val-ser-OH: is utilized in proteomics research for the study of proteomes. Proteomes are the entire set of proteins expressed by a genome, cell, tissue, or organism at a certain time. Z-Val-ser-OH can be used in the preparation of samples for mass spectrometry analysis, which is a critical step in identifying and quantifying proteins in complex biological samples .
Pharmaceutical Research
In pharmaceutical research, Z-Val-ser-OH plays a role in the synthesis of peptide-based drugs. Its stability and reactivity make it a valuable building block for the development of new therapeutic agents, particularly in the design of protease inhibitors that can be used to treat various diseases .
Chemical Synthesis
Z-Val-ser-OH: is a key compound in chemical synthesis, especially in the field of organic chemistry. It is used to synthesize complex molecules through peptide bond formation, which is fundamental in creating various synthetic peptides and proteins for research and therapeutic purposes .
Molecular Biology
In molecular biology, Z-Val-ser-OH is used in the study of protein structure and function. It can be incorporated into peptides that are used to investigate protein interactions, enzyme activities, and mechanisms of action at the molecular level .
Clinical Studies
Z-Val-ser-OH: has potential applications in clinical studies, particularly in the development of diagnostic tools and therapeutic interventions. It can be used to create biomarkers for disease detection or as a component of drug delivery systems that target specific cells or tissues .
Enzyme Function Studies
Z-Val-ser-OH: is instrumental in studying enzyme functions. It can act as a substrate or inhibitor in enzymatic reactions, helping to elucidate the catalytic mechanisms of enzymes and their roles in various biological processes .
Wirkmechanismus
Target of Action
Z-Val-ser-OH is a biochemical reagent used in proteomics research . It is primarily targeted towards serine proteases , a family of enzymes that degrade a wide range of proteins and play vital roles in a variety of biological processes .
Mode of Action
The mode of action of Z-Val-ser-OH involves interaction with its primary targets, the serine proteases. The mechanism of action of serine proteases involves several catalytic strategies that are common in enzymatic catalysis . The interaction of Z-Val-ser-OH with these enzymes results in changes to their activity, influencing the degradation of proteins.
Biochemical Pathways
The biochemical pathways affected by Z-Val-ser-OH are those involving serine proteases. These enzymes play a role in a variety of biological processes, including food digestion, intracellular protein recycling, blood clotting, inflammation, and apoptosis . By interacting with serine proteases, Z-Val-ser-OH can influence these pathways and their downstream effects.
Pharmacokinetics
Information on the pharmacokinetics of Z-Val-ser-OH is limited. It is known that the compound has a molecular weight of 33836
Result of Action
The molecular and cellular effects of Z-Val-ser-OH’s action are primarily related to its interaction with serine proteases. By influencing the activity of these enzymes, Z-Val-ser-OH can affect the degradation of proteins and the biological processes in which these enzymes are involved .
Eigenschaften
IUPAC Name |
(2S)-3-hydroxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-10(2)13(14(20)17-12(8-19)15(21)22)18-16(23)24-9-11-6-4-3-5-7-11/h3-7,10,12-13,19H,8-9H2,1-2H3,(H,17,20)(H,18,23)(H,21,22)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPGEDJLONFGEL-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456103.png)

-methanone hydrochloride](/img/structure/B1456107.png)
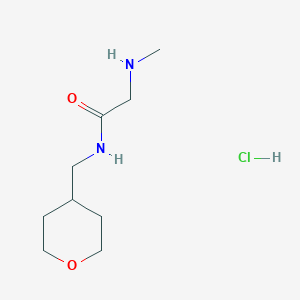

![Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B1456110.png)
![(2-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456111.png)

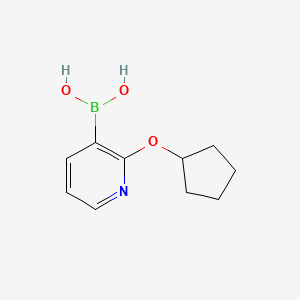
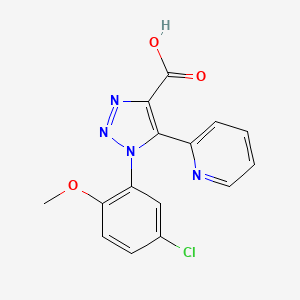
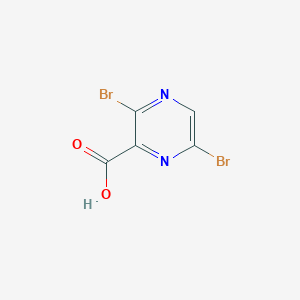
![4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B1456120.png)

